(E)-7-hydroxy-8-methoxy-3-(4-methoxybenzylidene)chroman-4-one
Overview
Description
Chromanone or Chroman-4-one is a significant and intriguing heterobicyclic compound that serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 exhibits significant variations in biological activities .
Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis
A new series of chroman-4-one fused 1,3,4-thiadiazole derivatives has been synthesized with the help of different aromatic benzaldehydes . The final compounds were characterized by FT-IR and 1 HNMR .Physical And Chemical Properties Analysis
Chroman-4-one is one of the most important heterobicyclic moieties existing in natural compounds as polyphenols and as synthetic compounds like Taxifolin . It is also known as chromanone or benzo-dihydropyran or benzopyran .Scientific Research Applications
Antimicrobial Activity
(E)-7-hydroxy-8-methoxy-3-(4-methoxybenzylidene)chroman-4-one, along with related compounds, was isolated from the plant Caesalpinia pulcherrima. These compounds, including this compound, demonstrated antimicrobial activity (Maheswara, Siddaiah, & Venkata Rao, 2006).
Synthesis Methodology
A new methodology was developed for synthesizing (E)-3-benzylidenechroman-4-ones, which includes this compound. This methodology used methyl 3-aryl-3-hydroxy-2-methylenepropanoates, demonstrating a practical approach for synthesizing this class of compounds (Basavaiah & Bakthadoss, 1998).
Protection Against Glucotoxicity-Induced Apoptosis
A study explored the protective effects of a related compound, (E)-5-hydroxy-7-methoxy-3-(2′-hydroxybenzyl)-4-chromanone, isolated from Portulaca oleracea L., on INS-1 pancreatic β cells. This compound was found to protect these cells from glucotoxicity-induced apoptosis, suggesting potential therapeutic applications for similar compounds (Park, Seo, & Han, 2019).
Estrogenic Activity
Homoisoflavanones, including compounds structurally related to this compound, were isolated from the rhizomes of Polygonatum sibiricum and tested for estrogenic activity. The results indicated significant proliferative effects on MCF-7 cells, which are estrogen-responsive human breast cancer cell lines (Chen et al., 2018).
Radical Scavenging Activity
Compounds including this compound, isolated from various plants like Portulaca oleracea L., showed scavenging activities in assays like 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical quenching, suggesting their potential as antioxidants (Yang et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 8-Methoxybonducellin are yet to be definitively identified
Pharmacokinetics
Information on the pharmacokinetics of 8-Methoxybonducellin is currently limited . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, are areas of active investigation.
Result of Action
It has been suggested that the compound may have inhibitory effects on certain bacterial species
Future Directions
properties
IUPAC Name |
(3E)-7-hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-21-13-5-3-11(4-6-13)9-12-10-23-17-14(16(12)20)7-8-15(19)18(17)22-2/h3-9,19H,10H2,1-2H3/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXQROZUZURVHX-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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